

# Cy3.5 tetrazine chemical structure and properties

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# An In-depth Technical Guide to Cy3.5 Tetrazine

For researchers, scientists, and professionals in drug development, **Cy3.5 tetrazine** has emerged as a pivotal tool in the realm of bioorthogonal chemistry. Its unique properties facilitate the precise labeling and visualization of biomolecules in complex biological systems. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with detailed experimental protocols and data presented for straightforward interpretation.

# **Core Properties of Cy3.5 Tetrazine**

**Cy3.5 tetrazine** is a fluorescent probe that combines the spectral characteristics of the cyanine dye Cy3.5 with the bioorthogonal reactivity of a tetrazine moiety. This combination allows for highly specific and rapid labeling of molecules containing a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (IEDDA) reaction.[1][2][3] This reaction is known for its exceptional speed and biocompatibility, proceeding efficiently at room temperature and neutral pH in aqueous environments.[1][4]

## **Physicochemical and Spectral Characteristics**

The key physicochemical and spectral properties of **Cy3.5 tetrazine** are summarized in the tables below. These values are crucial for designing and executing experiments involving this probe.



Quantum Yield (Φ)

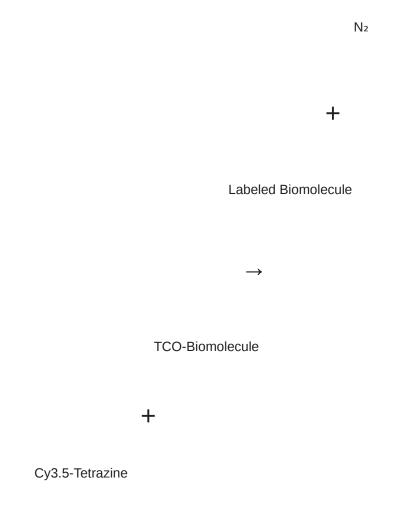
| Physicochemical Properties                    | Value                   | Source |
|-----------------------------------------------|-------------------------|--------|
| Appearance                                    | Red solid               |        |
| Molecular Weight                              | ~762.38 - 1377.80 g/mol | _      |
| Solubility                                    | DMSO, DMF, Water        | _      |
|                                               |                         |        |
|                                               |                         |        |
| Spectral Properties                           | Value                   | Source |
| Spectral Properties Absorption Maximum (λabs) | Value<br>~579 - 581 nm  | Source |
|                                               |                         | Source |
| Absorption Maximum (λabs)                     | ~579 - 581 nm           | Source |

## **Chemical Structure and Bioorthogonal Reactivity**

**Environment-dependent** 

The chemical structure of **Cy3.5 tetrazine** features a Cy3.5 core, a polymethine cyanine dye, functionalized with a tetrazine ring. The tetrazine acts as a diene in the IEDDA reaction, while the TCO-modified molecule serves as the dienophile. This reaction is exceptionally fast, with second-order rate constants reaching up to 100,000 M<sup>-1</sup>s<sup>-1</sup>. The reaction is highly selective, proceeding with minimal interference from other biological functional groups.





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Caption: Inverse Electron Demand Diels-Alder (IEDDA) Reaction.

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving **Cy3.5 tetrazine**, including a general synthesis approach, a protocol for monitoring reaction kinetics, and a procedure for bioorthogonal labeling.

# **General Synthesis of Tetrazine-Dye Conjugates**

While a specific protocol for **Cy3.5 tetrazine** is not readily available in the public domain, a general method for synthesizing tetrazine-dye conjugates can be adapted. This typically involves the reaction of a functionalized tetrazine with an activated form of the cyanine dye.



### Materials:

- Amine-functionalized tetrazine derivative
- N-hydroxysuccinimide (NHS) ester-activated Cy3.5 dye
- Anhydrous dimethylformamide (DMF)
- Triethylamine (TEA)
- High-performance liquid chromatography (HPLC) system for purification

#### Procedure:

- Dissolve the amine-functionalized tetrazine in anhydrous DMF.
- Add a molar excess of the NHS ester-activated Cy3.5 dye to the solution.
- Add TEA to the reaction mixture to act as a base.
- Stir the reaction at room temperature for several hours to overnight, protected from light.
- Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
- Upon completion, purify the crude product by reverse-phase HPLC to isolate the Cy3.5 tetrazine conjugate.
- Lyophilize the purified product to obtain a solid powder.

## **Kinetic Analysis of the IEDDA Reaction**

The rate of the reaction between **Cy3.5 tetrazine** and a TCO-modified molecule can be determined spectrophotometrically by monitoring the disappearance of the characteristic tetrazine absorbance.

## Materials:

Cy3.5 tetrazine stock solution in DMSO



- TCO-modified substrate stock solution in a compatible solvent
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- UV-Vis spectrophotometer

#### Procedure:

- Prepare a solution of Cy3.5 tetrazine at a known concentration (e.g., 100 μM) in the reaction buffer.
- Prepare a solution of the TCO-modified substrate at a significantly higher concentration (e.g.,
   1-10 mM) in the same buffer to ensure pseudo-first-order kinetics.
- Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).
- Initiate the reaction by mixing the two solutions in a cuvette.
- Immediately begin monitoring the decrease in absorbance at the characteristic wavelength for the tetrazine (around 350-360 nm or a longer wavelength visible band if present) over time.
- Record the absorbance at regular intervals until the reaction is complete.
- Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').
- Calculate the second-order rate constant (k<sub>2</sub>) by dividing k' by the concentration of the TCO-modified substrate.

## **Protocol for Bioorthogonal Labeling of Proteins**

This protocol outlines the general steps for labeling a TCO-modified protein with **Cy3.5 tetrazine** for fluorescence microscopy.

## Materials:

TCO-modified protein of interest in a suitable buffer (e.g., PBS)



- Cy3.5 tetrazine stock solution (e.g., 1 mM in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., PD-10) for purification
- Fluorescence microscope

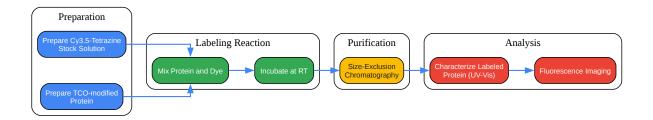
#### Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 5-10 fold molar excess of the Cy3.5 tetrazine stock solution. The final concentration of DMSO should be kept below 5% to avoid protein denaturation.
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light. For cellular labeling, incubation can be performed directly on live or fixed cells.
- Purification: Remove the unreacted Cy3.5 tetrazine by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled protein.
- Characterization: Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy3.5 dye (at ~581 nm).
- Imaging: The purified, labeled protein is now ready for fluorescence imaging experiments.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the logical flow of a typical bioorthogonal labeling experiment and the underlying chemical transformation.





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Caption: Experimental Workflow for Bioorthogonal Labeling.

This comprehensive guide provides the foundational knowledge and practical protocols necessary for the effective use of **Cy3.5 tetrazine** in advanced biological research and drug development. Its exceptional reactivity and favorable spectral properties make it an invaluable tool for a wide range of applications requiring precise molecular labeling.

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